1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS 2092599-85-2) is a fluorinated, 1,3-bifunctional cyclobutane carboxylic acid bearing a 2-fluoro-5-methylphenyl substituent at C1 and a trans-oriented hydroxyl at C3. With a molecular formula of C₁₂H₁₃FO₃, a molecular weight of 224.23 g/mol, and a CLogP of 1.94, this compound belongs to the class of conformationally restricted aryl-cyclobutane building blocks increasingly employed in drug discovery to modulate physicochemical properties, reduce planarity, and direct key pharmacophore groups.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
Cat. No. B13167969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C2(CC(C2)O)C(=O)O
InChIInChI=1S/C12H13FO3/c1-7-2-3-10(13)9(4-7)12(11(15)16)5-8(14)6-12/h2-4,8,14H,5-6H2,1H3,(H,15,16)
InChIKeyNTLPEDYTSZYYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid: A Stereodefined 1,3-Disubstituted Cyclobutane Building Block for Medicinal Chemistry Procurement


1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS 2092599-85-2) is a fluorinated, 1,3-bifunctional cyclobutane carboxylic acid bearing a 2-fluoro-5-methylphenyl substituent at C1 and a trans-oriented hydroxyl at C3 . With a molecular formula of C₁₂H₁₃FO₃, a molecular weight of 224.23 g/mol, and a CLogP of 1.94, this compound belongs to the class of conformationally restricted aryl-cyclobutane building blocks increasingly employed in drug discovery to modulate physicochemical properties, reduce planarity, and direct key pharmacophore groups [1]. It is commercially supplied as the (1s,3s) stereoisomer at 95% purity, with a defined trans relationship between the carboxylic acid and hydroxyl substituents, which is critical for reproducible structure–activity relationship (SAR) studies .

Why 1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid Cannot Be Replaced by Closest In-Class Analogs Without Quantitative Justification


The closest commercially available analogs—1-(2-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid (CAS 1314663-56-3) and 1-(2-fluoro-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS 2228861-83-2)—share the identical aryl-cyclobutane scaffold but differ critically at the C3 position. The des-hydroxy analog lacks the hydrogen-bond donor capacity and stereochemical definition at C3, leading to a computed XLogP3 of 2.7 versus approximately 1.5 for the target, and a topological polar surface area (TPSA) of only 37.3 Ų compared to approximately 57.5 Ų [1]. The 3-oxo analog introduces a planar ketone that alters the ring pucker and eliminates the stereogenic center, shifting the preferred conformation [2]. Regioisomeric variants such as 1-(5-fluoro-2-methylphenyl)cyclobutane-1-carboxylic acid (CAS 1314663-39-2) or 1-(2-fluoro-6-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS 2228583-58-0) relocate the fluorine and methyl substituents on the phenyl ring, altering both electronic distribution and steric presentation to biological targets . These differences are not cosmetic: in SAR campaigns, swapping building blocks without preserving the precise hydrogen-bonding geometry, lipophilicity, and stereochemistry at C3 will yield non-reproducible or misleading structure–activity conclusions [3].

Quantitative Differentiation Evidence: 1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Target vs. Des-Hydroxy Analog (CAS 1314663-56-3)

The target compound possesses two hydrogen-bond donor (HBD) groups (carboxylic acid OH and C3 hydroxyl), whereas the direct des-hydroxy analog 1-(2-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid (CAS 1314663-56-3) has only one HBD [1]. This additional HBD increases the compound's capacity for directional intermolecular interactions with biological targets, improves aqueous solubility, and reduces passive membrane permeability—a critical parameter triplet for lead optimization [2]. The topological polar surface area (TPSA) increases from 37.3 Ų (des-hydroxy) to approximately 57.5 Ų (target), crossing the commonly applied 60 Ų threshold for oral bioavailability alert, while the XLogP3 decreases from 2.7 to approximately 1.5, placing the target within a more favorable lipophilicity range for CNS drug-like space .

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

Stereochemical Definition: (1s,3s) Trans Configuration vs. Racemic or Undefined Analogs

The target compound is supplied exclusively as the (1s,3s) trans diastereomer, in which the carboxylic acid at C1 and the hydroxyl at C3 occupy opposite faces of the cyclobutane ring . In contrast, 1-(2-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid (CAS 1314663-56-3) has no defined stereochemistry at C3 and is sold as an achiral entity (undefined atom stereocenter count = 0), while the 3-oxo analog (CAS 2228861-83-2) is planar at C3 and thus stereochemically silent [1]. The trans-1,3-disubstitution pattern of the target imposes a specific angular relationship between the aryl ring and the hydroxyl group, with the cyclobutane ring adopting a puckered conformation that projects the two substituents into distinct spatial quadrants—a geometry that cannot be recapitulated by the cis isomer or by racemic mixtures [2].

Stereochemistry Structure-activity relationship Chiral building blocks

Lipophilicity Modulation: CLogP Reduction Relative to Des-Hydroxy Analog

The target compound has a vendor-reported CLogP of 1.94, which is consistent with an estimated XLogP3 of approximately 1.5 . This represents a substantial lipophilicity reduction of approximately 0.8–1.2 log units compared to the des-hydroxy analog (CAS 1314663-56-3, XLogP3 = 2.7) [1]. In medicinal chemistry, a ΔLogP of this magnitude is highly consequential: each unit reduction in LogP typically correlates with improved aqueous solubility, reduced plasma protein binding, lower hERG liability, and decreased CYP450 inhibition promiscuity [2]. The 3-oxo analog (CAS 2228861-83-2) has an XLogP3 of 1.2, which is even lower but comes at the cost of eliminating the stereogenic center and the hydrogen-bond donor at C3 [3].

Lipophilicity ADME optimization Lead optimization

Synthetic Derivatization Versatility: C3 Hydroxyl as an Orthogonal Functional Handle vs. 3-Oxo and Des-Hydroxy Analogs

The C3 hydroxyl group of the target compound offers orthogonal reactivity that is absent in both the des-hydroxy analog (CAS 1314663-56-3) and fundamentally different from the 3-oxo analog (CAS 2228861-83-2). The hydroxyl can undergo O-alkylation, acylation, sulfonylation, carbamoylation, Mitsunobu inversion, or oxidation to the ketone—providing access to at least six distinct derivative classes from a single building block [1]. The 3-oxo analog, by contrast, offers only reductive amination, Grignard addition, and oxime/hydrazone formation as primary derivatization routes [2]. The des-hydroxy analog lacks reactive functionality at C3 entirely, limiting its utility to carboxylate modifications alone [3]. This versatility is particularly relevant for parallel library synthesis, where a single scaffold must support diverse chemical transformations to explore SAR space efficiently [4].

Synthetic chemistry Building block utility Late-stage functionalization

Procurement Cost as a Proxy for Synthetic Complexity: Target vs. Des-Hydroxy and 3-Oxo Analogs

The commercial pricing of the target compound relative to its closest analogs reflects the increased synthetic complexity of installing both the 1-aryl and trans-3-hydroxy substituents with defined stereochemistry. From Enamine catalog pricing, the target compound (CAS 2092599-85-2, 95% purity) is listed at approximately $2,473 per 0.1 g, equating to ~$24,730/g [1]. The des-hydroxy analog (CAS 1314663-56-3) is priced at approximately $842 per 1 g (~$842/g) [2], and the 3-oxo analog (CAS 2228861-83-2) at approximately $2,100 per 2.5 g (~$840/g) [3]. The ~29-fold higher per-gram cost of the target compound is a direct reflection of the multi-step stereoselective synthesis required—likely involving a stereospecific ketoreductase (KRED)-mediated reduction or chiral resolution—versus the simpler achiral syntheses of the comparators [4].

Procurement Synthetic complexity Cost-of-goods analysis

Conformational Restriction: Cyclobutane Ring Puckering and trans-1,3-Disubstitution Geometry vs. Acyclic or Planar Alternatives

The cyclobutane ring in the target compound is non-planar, adopting a puckered conformation with a dihedral angle of approximately 26–30° between the C1–C2–C3 and C1–C4–C3 planes [1]. The trans-1,3-disubstitution pattern forces the 2-fluoro-5-methylphenyl group at C1 and the hydroxyl at C3 to project from opposite faces of the ring, creating a defined spatial separation and angular relationship that is fundamentally distinct from the planar 3-oxo analog or the unsubstituted des-hydroxy analog [2]. This conformational restriction reduces the entropic penalty upon target binding compared to flexible acyclic linkers, as documented across multiple cyclobutane-containing drug candidates where cyclobutane-for-alkane replacement improved target affinity by 5- to 50-fold [3]. The fluorine atom on the phenyl ring further modulates the torsional profile by influencing the preferred orientation of the aryl ring relative to the cyclobutane core through through-space electronic effects [4].

Conformational analysis Bioisostere design Pharmacophore engineering

Optimal Application Scenarios for 1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Stereospecific Enzyme Inhibitor SAR Campaigns Targeting Binding Pockets with Defined Hydrogen-Bonding Geometries

In lead optimization programs where the target protein's binding pocket presents a specific hydrogen-bond donor–acceptor pattern, the (1s,3s) trans configuration of this compound provides a pre-organized pharmacophore with the carboxylic acid and hydroxyl groups projected into distinct spatial quadrants. The two HBD groups (vs. one in the des-hydroxy analog) enable bidentate hydrogen-bonding interactions that can enhance binding affinity and selectivity . The defined stereochemistry at both C1 and C2 ensures that every molecule in the screening set presents the same 3D orientation to the target, eliminating stereochemical noise from SAR data—a critical advantage over racemic or achiral comparator building blocks that introduce conformational ambiguity [1].

Parallel Library Synthesis Requiring Orthogonal Derivatization at Both C1 and C3 Positions

The compound's bifunctional architecture—carboxylic acid at C1 and trans-hydroxyl at C3—supports orthogonal protection/deprotection strategies essential for parallel library synthesis. The C1 carboxylate can be amidated, esterified, or reduced independently, while the C3 hydroxyl enables O-functionalization, Mitsunobu inversion to the cis-amino series, or oxidation to the ketone for subsequent diversification [2]. This dual-handle reactivity, supported by the ketoreductase-mediated stereoselective synthetic route to the trans isomer, makes the compound a versatile core scaffold for generating diverse screening libraries from a single procurement lot, reducing the number of distinct building blocks required [3].

Physicochemical Property Optimization in CNS-Penetrant or Oral Bioavailability-Focused Programs

With a CLogP of 1.94 and a TPSA of approximately 57.5 Ų, the target compound occupies a favorable physicochemical space for both oral absorption (TPSA < 60 Ų as a soft guideline) and potential CNS penetration (LogP in the 1–3 range with moderate TPSA) . Medicinal chemists seeking to replace a higher-logP phenylcyclobutane scaffold with a more developable analog can use this compound to reduce lipophilicity by approximately 0.8–1.2 log units relative to the des-hydroxy analog (XLogP3 2.7), while retaining the fluorine substituent for metabolic stability and the cyclobutane core for conformational restriction [4]. This makes it a strategic choice for hit-to-lead optimization where balancing potency with ADME properties is the primary objective.

Custom Synthesis and Process Development Requiring a Validated Stereoselective Synthetic Route

Organizations undertaking process-scale synthesis of cyclobutane-containing drug candidates can use this compound as a reference standard to validate in-house stereoselective reduction protocols. The published ketoreductase (KRED)-mediated stereodivergent approach to 1,1-disubstituted cyclobutan-3-ols demonstrates that both cis and trans isomers are accessible with high enantioselectivity, and the target compound's (1s,3s) configuration serves as a benchmark for confirming trans selectivity in newly developed enzymatic or chemical reduction steps [3]. Its commercial availability at 95% purity with defined stereochemistry also supports its use as an analytical reference material for chiral HPLC method development [1].

Quote Request

Request a Quote for 1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.